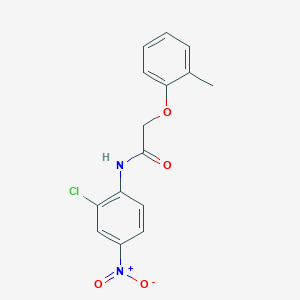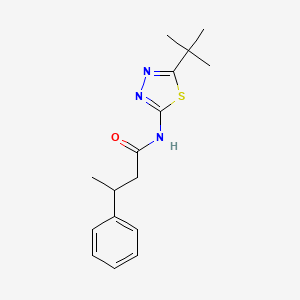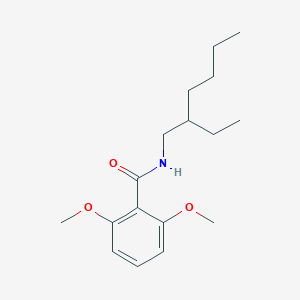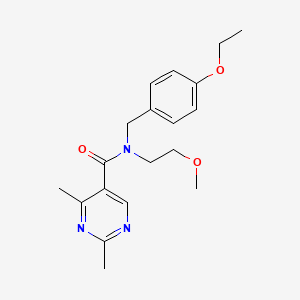
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide
Overview
Description
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. The delta-opioid receptor is a G protein-coupled receptor that is involved in pain modulation, mood regulation, and reward processing. SNC80 has been extensively studied for its potential use in the treatment of chronic pain and addiction.
Mechanism of Action
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide binds to the delta-opioid receptor and activates intracellular signaling pathways that lead to the modulation of pain perception and reward processing. It has been shown to be effective in reducing pain in animal models of chronic pain and in reducing drug-seeking behavior in models of addiction.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and glutamate. It has also been shown to activate the release of endogenous opioids, such as enkephalins, which can further reduce pain perception.
Advantages and Limitations for Lab Experiments
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide has several advantages for use in lab experiments. It is highly selective for the delta-opioid receptor, reducing the risk of off-target effects. It has also been extensively studied and has a well-established mechanism of action. However, N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide has limitations as well. It has a relatively short half-life, which can make it difficult to study in vivo. Additionally, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide. One area of interest is the potential use of N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide in the treatment of chronic pain. It has been shown to be effective in animal models of chronic pain, and further research is needed to determine its potential for clinical use. Another area of interest is the potential use of N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential for clinical use. Additionally, further research is needed to determine the optimal dosing and administration of N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide for these potential therapeutic uses.
Scientific Research Applications
N-(1-methyl-3-phenylpropyl)-1-phenylmethanesulfonamide has been used extensively in scientific research to study the delta-opioid receptor and its role in pain modulation and addiction. It has been shown to be highly selective for the delta-opioid receptor and has minimal activity at other opioid receptors, reducing the risk of side effects.
properties
IUPAC Name |
1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-15(12-13-16-8-4-2-5-9-16)18-21(19,20)14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBVKMXEIJDWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3976874.png)

![N-cyclopropyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3976880.png)

![7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B3976904.png)
![N-methyl-N-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B3976907.png)
![1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B3976917.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976923.png)



![1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B3976949.png)
![methyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976950.png)
![N-{3-[(4-ethyl-2-methyl-3-oxopiperazin-1-yl)carbonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3976955.png)